REACTION_SMILES
|
[F:1][C:2]([CH2:3][O:4][c:5]1[c:6]([C:7](=[O:8])[O:9][CH3:10])[cH:11][cH:12][cH:13][cH:14]1)([F:15])[F:16].[K+:18].[OH-:17].[OH2:19]>>[F:1][C:2]([CH2:3][O:4][c:5]1[c:6]([C:7](=[O:8])[OH:9])[cH:11][cH:12][cH:13][cH:14]1)([F:15])[F:16]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)c1ccccc1OCC(F)(F)F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)c1ccccc1OCC(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |